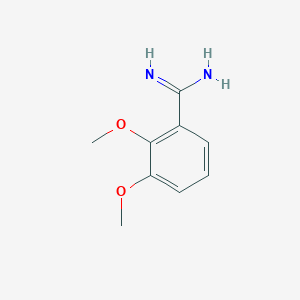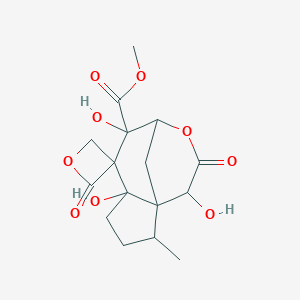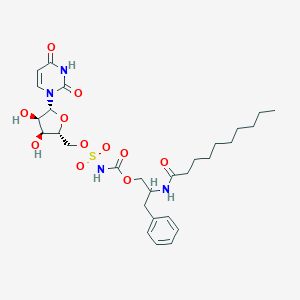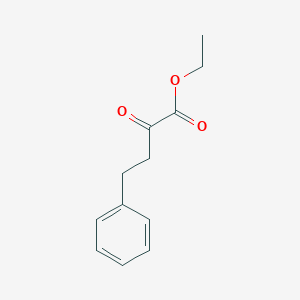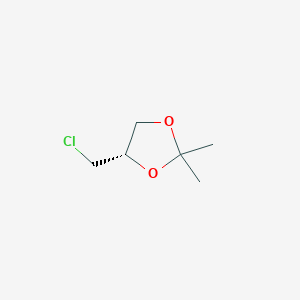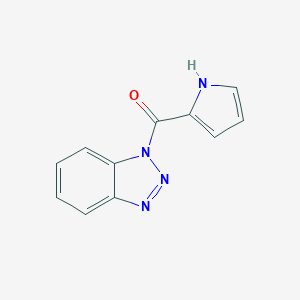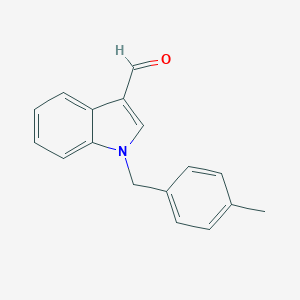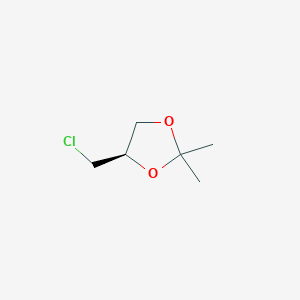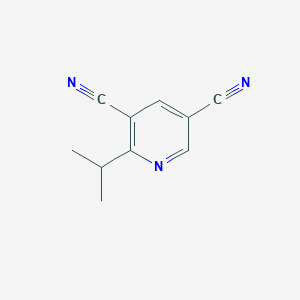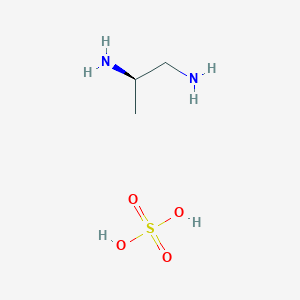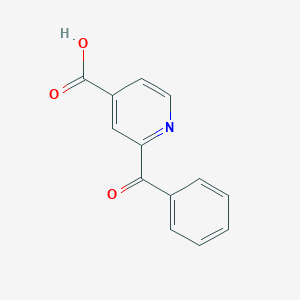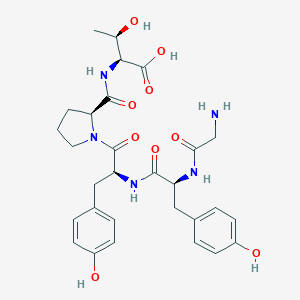
Gluten Exorphin A5
Descripción general
Descripción
Glycyl-tyrosyl-tyrosyl-prolyl-threonine is a peptide with the molecular formula C29H37N5O9 . It has an average mass of 599.632 Da and a monoisotopic mass of 599.259155 Da . This peptide is an organic molecular entity.
Synthesis Analysis
The synthesis of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine often involves the use of prolyl-specific peptidases (PsP). These enzymes occur in various organisms including bacteria, fungi, plants, and insects . PsP type enzymes are further grouped into different subclasses of which prolyl aminopeptidases (EC 3.4.11.5, PAP), prolyl carboxypeptidases (EC 3.4.17.16, PCP) and prolyl oligopeptidases/prolyl endopeptidases (EC 3.4.21.26, POP/PEP) are of major interest for applications in food biotechnology .Molecular Structure Analysis
The molecular structure of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be investigated using photoemission spectroscopy and theoretical modeling . The central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .Chemical Reactions Analysis
The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl) .Physical And Chemical Properties Analysis
The physical and chemical properties of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be analyzed using various techniques. For instance, the valence spectra are generally characterized by a restricted set of outer valence orbitals separated by a gap from most other valence orbitals .Aplicaciones Científicas De Investigación
Neurología
Gluten Exorphin A5 ha sido identificado por tener efectos neuroprotectores e influir en diversas funciones dentro del sistema nervioso central . Modula la percepción del dolor, el comportamiento, el aprendizaje y los procesos de memoria en modelos animales. La selectividad de este péptido para los receptores δ- y μ-opioides sugiere posibles aplicaciones terapéuticas en trastornos neurológicos, incluyendo enfermedades neurodegenerativas y el manejo del dolor neuropático .
Gastroenterología
En el tracto gastrointestinal, this compound se une a los receptores μ-opioides en las células, lo que podría aprovecharse para tratar enfermedades inflamatorias y autoinmunes . Su actividad opioide puede influir en la motilidad y secreción gastrointestinal, ofreciendo información sobre el manejo de afecciones como el síndrome de intestino irritable y la enfermedad celíaca .
Endocrinología
El papel del péptido en la secreción de prolactina y la modulación de la liberación de neurotransmisores indica su posible impacto en las funciones hormonales . Comprender su influencia en la función de la hipófisis podría conducir a avances en el tratamiento de los desequilibrios hormonales y los trastornos endocrinos.
Inmunología
La interacción de this compound con los receptores opioides sugiere un papel en la función inmunitaria. Puede influir en las vías de proliferación y supervivencia celular, que son cruciales para comprender las enfermedades autoinmunes y desarrollar nuevas inmunoterapias .
Farmacología
El perfil farmacológico de this compound es significativo debido a su actividad agonista opioide y selectividad para los receptores opioides. Se ha estudiado por sus efectos sobre la antinocicepción, la emocionalidad y los procesos de aprendizaje/memoria, lo que indica su potencial como agente terapéutico en el manejo del dolor y los trastornos psicológicos .
Nutrición
Como un fragmento derivado del gluten de trigo, el impacto de this compound en la nutrición es notable. Se ha asociado con trastornos de concentración e hiperactividad, lo que sugiere que la ingesta dietética de gluten podría tener implicaciones más amplias en la salud mental y física .
Mecanismo De Acción
Target of Action
Gluten Exorphin A5, also known as Gly-tyr-tyr-pro-thr or Glycyl-tyrosyl-tyrosyl-prolyl-threonine, is a pentapeptide opioid agonist . It exhibits selectivity for δ- and μ-opioid receptors . These receptors are primarily found in the central and peripheral nervous systems and are involved in pain regulation, emotional responses, and other physiological processes .
Mode of Action
This compound interacts with its target receptors, the δ- and μ-opioid receptors, to produce various effects. It acts as an agonist, meaning it binds to these receptors and activates them . This activation can lead to a variety of physiological responses, including modulation of pain perception and changes in emotional states .
Biochemical Pathways
Upon activation of the δ- and μ-opioid receptors, this compound can influence several biochemical pathways. These include pathways involved in prolactin secretion, modification of brain neurotransmitter secretion, and regulation of hormonal and gastrointestinal functions . The exact mechanisms and downstream effects of these pathways are complex and may vary depending on the specific context and environment.
Pharmacokinetics
It is known that this compound is derived from the digestion of gluten, a protein found in wheat
Result of Action
The activation of δ- and μ-opioid receptors by this compound can lead to various molecular and cellular effects. For example, it has been reported to modulate pain senses, observable behavior, learning, and memory processes in animal models . Additionally, it may influence the secretion of certain hormones and neurotransmitters .
Direcciones Futuras
Future research on peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine could focus on their potential applications in various fields. For instance, cyclic dipeptides are a subset of the much larger class of peptides, and many are biologically active . They possess a number of interesting biological properties including antiviral, antibiotic, and anti-tumor activity . Therefore, these peptides could be used as scaffolds for drugs .
Análisis Bioquímico
Biochemical Properties
Gluten Exorphin A5 interacts with various enzymes, proteins, and other biomolecules. It is an opioid agonist, meaning it can bind to and activate opioid receptors in the body . Specifically, this compound shows selectivity for δ- and μ-opioid receptors . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been reported to modulate pain senses, observable behavior, learning, and memory processes in animal models . It also influences cell function by affecting hormonal and gastrointestinal functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically opioid receptors. It acts as an agonist for these receptors, meaning it binds to these receptors and activates them . This activation can lead to changes in gene expression and cellular metabolism.
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRTGWXCQVLKM-VHEHYOFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931372 | |
| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142155-24-6 | |
| Record name | Exorphin A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



